molecular formula C7H12O3 B2669484 6-Methyloxane-2-carboxylic acid CAS No. 854695-95-7

6-Methyloxane-2-carboxylic acid

Cat. No.: B2669484
CAS No.: 854695-95-7
M. Wt: 144.17
InChI Key: WFCIGPLIXGCKJT-UHFFFAOYSA-N
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Description

Significance of Oxane-Based Carboxylic Acids in Contemporary Organic Chemistry Research

The oxane, or tetrahydropyran (B127337) (THP), ring is a privileged scaffold found in a multitude of biologically active natural products, including polyether antibiotics and marine toxins. nih.gov When functionalized with a carboxylic acid, this motif's importance is further amplified. Carboxylic acids are fundamental functional groups in organic chemistry, known for their ability to participate in a wide range of chemical transformations and for their prevalence in pharmaceuticals. chemimpex.comijprajournal.com

The combination of the oxane ring and a carboxylic acid group, as seen in 6-methyloxane-2-carboxylic acid, creates a molecule with significant potential as a chiral building block in the synthesis of more complex natural products and therapeutic agents. ijprajournal.comresearchgate.net The stereochemical arrangement of the substituents on the oxane ring is often crucial for biological activity, making the stereocontrolled synthesis of these compounds a key area of research. nih.gov For instance, substituted tetrahydropyrans are core structures in various pharmaceutical candidates, including antagonists for the neurokinin-2 receptor and compounds with potential applications in treating neurological disorders. ontosight.ainih.gov The inherent properties of the tetrahydropyran ring, such as improved solubility and metabolic stability, make it an attractive component in drug design. chemimpex.com

Historical Development of Synthetic Approaches to Substituted Oxane Systems Relevant to this compound

The construction of the tetrahydropyran ring has been a long-standing challenge in organic synthesis, leading to the development of numerous methodologies. Historically, simple tetrahydropyrans were prepared by methods such as the hydrogenation of dihydropyran or the dehydration of pentamethylene glycols. orgsyn.org However, the need for precise control over the placement and stereochemistry of substituents, as required for molecules like this compound, has driven the evolution of more sophisticated strategies.

Several key approaches have become central to the synthesis of substituted oxanes:

Intramolecular Williamson Ether Synthesis: This classical method involves the cyclization of a haloalcohol, where an alkoxide formed by deprotonating the alcohol acts as a nucleophile to displace a halide on the same molecule, forming the cyclic ether. pearson.commasterorganicchemistry.comlibretexts.org This strategy is effective for forming five- and six-membered rings. masterorganicchemistry.comlibretexts.org

Prins Cyclization: This powerful reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. nih.gov It has emerged as a reliable method for creating substituted tetrahydropyrans, often with high stereoselectivity for the cis-2,6-disubstituted product. nih.govbeilstein-journals.orgrsc.org Over the last two decades, many variations, including silyl-Prins and tandem allylation-Prins cyclizations, have been developed to overcome challenges like racemization and to improve yields and stereocontrol. nih.govbeilstein-journals.org

Hetero-Diels-Alder Reaction: This cycloaddition reaction provides an efficient route to dihydropyran systems, which can then be hydrogenated to form tetrahydropyrans. The use of chiral catalysts has enabled highly enantioselective versions of this reaction, making it a valuable tool for accessing complex THP structures. nih.gov

Oxa-Michael Addition: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ester, ketone, or other electron-deficient alkene is a widely used method for forming the tetrahydropyran ring. nih.gov The stereochemical outcome can often be controlled by thermodynamic or kinetic reaction conditions. nih.gov

Organocatalysis: In recent years, asymmetric organocatalysis has become a prominent strategy for synthesizing enantiomerically enriched tetrahydropyrans through various cascade or domino reactions. nih.govrsc.orgresearchgate.net These methods offer the advantage of using small, metal-free organic molecules as catalysts. researchgate.net

These and other methods, such as the Achmatowicz reaction and reductive etherification, form the historical and modern toolkit for chemists aiming to synthesize complex oxane systems. nih.govnih.gov

Table 1: Comparison of Major Synthetic Strategies for Substituted Tetrahydropyrans

MethodDescriptionAdvantagesDisadvantages
Intramolecular Williamson Ether Synthesis Cyclization of a haloalcohol via an alkoxide intermediate. masterorganicchemistry.comlibretexts.orgReliable for simple systems; straightforward concept.Requires pre-functionalized linear precursor.
Prins Cyclization Acid-catalyzed reaction of a homoallylic alcohol and an aldehyde. nih.govPowerful for 2,6-disubstituted THPs; often high cis-selectivity. nih.govbeilstein-journals.orgCan suffer from side reactions like oxonia-Cope rearrangement. nih.govbeilstein-journals.org
Hetero-Diels-Alder [4+2] cycloaddition between a diene and an aldehyde. nih.govConvergent; can be made highly enantioselective. nih.govOften requires subsequent reduction to the saturated THP.
Intramolecular Oxa-Michael Addition Conjugate addition of an alcohol to an α,β-unsaturated system. nih.govGood for forming rings with specific substitution patterns.Stereoselectivity can be dependent on substrate and conditions. nih.gov
Asymmetric Organocatalysis Use of small chiral organic molecules to catalyze ring formation. rsc.orgresearchgate.netMetal-free; high enantioselectivity achievable. researchgate.netCan require complex catalysts and optimization.

Conceptual Framework for the Stereochemical Complexity of this compound Derivatives

The structure of this compound contains two stereogenic centers at the C2 and C6 positions. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers.

The relative orientation of the methyl group at C6 and the carboxylic acid group at C2 determines whether the molecule is a cis or trans diastereomer.

cis-isomers: The methyl and carboxylic acid groups are on the same side of the oxane ring plane. This includes the (2R, 6S)- and (2S, 6R)-isomers (a racemic mixture often referred to as cis).

trans-isomers: The methyl and carboxylic acid groups are on opposite sides of the ring plane. This includes the (2R, 6R)- and (2S, 6S)-isomers (a racemic mixture often referred to as trans).

In the chair conformation, which is the most stable for a six-membered ring, large substituents preferentially occupy equatorial positions to minimize steric strain. researchgate.net For 2,6-disubstituted tetrahydropyrans, the cis isomer can place both substituents in the more stable equatorial positions, making it the thermodynamically favored product in many synthetic reactions, such as the Prins cyclization. nih.govresearchgate.net Achieving the less stable trans isomer often requires specific kinetic control or different synthetic strategies. beilstein-journals.org

The absolute configuration (R or S) at each stereocenter is critical, as different stereoisomers of a chiral molecule can have drastically different biological activities. ru.nl Therefore, a key challenge in the synthesis of this compound and its derivatives is the development of stereoselective methods that can precisely control both the relative (cis/trans) and absolute (R/S) stereochemistry to yield a single, desired stereoisomer. nih.govnih.gov

Table 2: Stereoisomers of this compound

Stereoisomer ConfigurationDiastereomeric RelationshipSubstituent Orientation (in chair form)
(2R, 6R)transOne axial, one equatorial or both axial (depending on conformation)
(2S, 6S)transOne axial, one equatorial or both axial (depending on conformation)
(2R, 6S)cisBoth equatorial (thermodynamically favored)
(2S, 6R)cisBoth equatorial (thermodynamically favored)

Overview of Current Research Trends and Unaddressed Challenges Pertaining to this compound

Current research in the synthesis of substituted oxanes like this compound is focused on improving efficiency, selectivity, and sustainability. A major trend is the development of novel catalytic systems that can achieve high diastereoselectivity and enantioselectivity in a single step. This includes the design of new organocatalysts and transition-metal catalysts for reactions like domino Michael additions or Prins cyclizations. nih.govrsc.orgorganic-chemistry.org For instance, gold-catalyzed sequences and perrhenic acid-catalyzed cyclizations have recently been reported for the stereoselective synthesis of tetrahydropyranones, which are direct precursors to compounds like this compound. rsc.orgmdpi.com

Despite significant progress, several challenges remain:

Access to trans Isomers: While many methods reliably produce the thermodynamically favored cis-2,6-disubstituted tetrahydropyrans, the stereoselective synthesis of the trans isomers remains more difficult and is an active area of research. beilstein-journals.org

Substrate Scope: Some highly selective catalytic methods are limited to a narrow range of substrates. Expanding the applicability of these methods to a wider variety of starting materials is a continuous goal. nih.gov

Functional Group Tolerance: Catalysts and reaction conditions must be compatible with a range of functional groups, particularly the carboxylic acid (or its ester precursor) in the target molecule. Developing robust methods that tolerate sensitive functionalities is crucial for practical applications. nih.gov

Addressing these challenges will continue to drive innovation in synthetic organic chemistry and facilitate the use of this compound and related structures in the development of new medicines and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyloxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-3-2-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCIGPLIXGCKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854695-95-7
Record name 6-methyloxane-2-carboxylic acid
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Synthetic Methodologies for 6 Methyloxane 2 Carboxylic Acid and Its Stereoisomers

Retrosynthetic Strategies Applied to the 6-Methyloxane-2-carboxylic Acid Scaffold

Retrosynthetic analysis offers a logical framework for devising synthetic plans by disconnecting the target molecule into simpler, commercially available starting materials. For this compound, several key disconnections are considered.

C-O Bond Disconnection: A standard approach for cyclic ethers involves disconnecting one of the C-O bonds. This leads to an acyclic δ-hydroxy carboxylic acid or a synthetic equivalent. This strategy transforms the challenge of ring formation into one of controlling stereochemistry on a flexible chain.

C2-Side Chain Disconnection: The bond between the C2 of the oxane ring and the carboxyl group can be disconnected. The carboxylic acid can be retrosynthetically derived from a variety of functional groups, including a primary alcohol, an aldehyde, or a nitrile. This leads to precursors like (6-methyl-oxan-2-yl)methanol or 6-methyl-oxane-2-carbaldehyde, which can then be oxidized in the final steps. nih.govlibretexts.org This approach is advantageous as many methods exist for constructing the tetrahydropyran (B127337) ring with a simpler C2 substituent.

Prins Cyclization Disconnection: A powerful and convergent disconnection involves the Prins cyclization reaction. ntu.edu.sg This breaks the tetrahydropyran ring into a homoallylic alcohol and an aldehyde. For the target molecule, this would conceptually lead to hex-5-en-2-ol and a glyoxylic acid equivalent. The stereochemical outcome of the synthesis is then determined by the facial selectivity of the cyclization step. organic-chemistry.orgnih.gov

These disconnections form the basis for the de novo synthetic approaches detailed below.

De Novo Synthesis of this compound

De novo synthesis involves constructing the molecule from basic, acyclic precursors.

Control of relative and absolute stereochemistry is paramount in modern synthesis. The cis-2,6-disubstituted tetrahydropyran is often the thermodynamically preferred diastereomer and is the common target of many synthetic methods.

The Prins cyclization stands out as a highly effective method for the diastereoselective synthesis of 2,6-disubstituted tetrahydropyrans. rsc.org The reaction between a homoallylic alcohol and an aldehyde, typically catalyzed by a Brønsted or Lewis acid, proceeds through a chair-like transition state. This intermediate places the bulky substituents in equatorial positions to minimize steric strain, leading to a high preference for the cis product. nih.govacs.orgnih.gov For instance, a silyl (B83357) enol ether variant of the Prins cyclization has been shown to produce cis-2,6-disubstituted tetrahydropyran-4-ones with excellent diastereomeric ratios (>95:5). acs.orgnih.gov

A hypothetical diastereoselective synthesis of a precursor to this compound could involve the reaction of hex-5-en-2-ol with a protected glyoxaldehyde, followed by functional group manipulation to reveal the carboxylic acid.

Method Precursors Catalyst/Reagent Key Feature Reference
Prins CyclizationHomoallylic alcohol, AldehydeLewis or Brønsted AcidHigh cis-diastereoselectivity via chair-like transition state. nih.govrsc.org
Silyl Enol Ether Prins CyclizationHydroxy silyl enol ether, AldehydeLewis AcidYields cis-2,6-disubstituted tetrahydropyran-4-ones with >95:5 dr. acs.orgnih.gov
Reductive Etherificationδ-Trialkylsilyloxy KetoneBiBr₃, TriethylsilaneProvides cis-2,6-disubstituted tetrahydropyrans with excellent diastereoselectivity. nih.gov

Interactive Data Table: Comparison of Diastereoselective Methods for Tetrahydropyran Synthesis.

The total synthesis of specific stereoisomers has been reported for the closely related compound, (+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl)acetic acid, a minor component of the glandular secretion of the civet cat. thieme-connect.com These published routes provide a clear blueprint for accessing stereoisomers of the target compound.

One efficient synthesis begins with the appropriate lactol (cis-6-methyl-tetrahydropyran-2-ol). A condensation reaction with malonic acid, catalyzed by piperidinium (B107235) acetate, directly installs the acetic acid side chain with a high diastereomeric preference for the cis isomer (cis/trans ratio 20:1). thieme-connect.com

Another documented approach utilizes an organoselenium-mediated cyclization of an alkenyl-substituted β-oxoester to stereospecifically construct the cis-tetrahydropyran ring system. rsc.org Furthermore, the haloform reaction has been employed as a key step in the total synthesis of (+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl)acetic acid, demonstrating a classic transformation to install the carboxylic acid from a methyl ketone precursor. researchgate.net

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to create chiral building blocks, offering an elegant solution to the challenge of asymmetric synthesis. researchgate.net

A prominent strategy is the kinetic resolution of a racemic alcohol precursor using a lipase. For example, lipase-catalyzed enantioselective acetylation of a racemic tetrahydropyran-containing alcohol can separate enantiomers, providing access to enantiomerically pure test compounds. nih.gov This could be applied to a racemic mixture of (6-methyl-oxan-2-yl)methanol.

More advanced methods involve enzyme-triggered cascade reactions. An alcohol dehydrogenase (ADH) can asymmetrically reduce a prochiral keto-enone to a chiral alcohol. This alcohol can then undergo a spontaneous intramolecular oxa-Michael addition (IMOMA) to form the tetrahydropyran ring with high enantio- and diastereocontrol. worktribe.com

Recently, the discovery of dedicated IMOMA cyclases from natural product biosynthetic pathways has opened new avenues. acs.orguni-hannover.de An enzyme such as AmbDH3 can catalyze the cyclization of a synthetic precursor thioester to form a chiral tetrahydropyran. The resulting thioester can then be readily hydrolyzed to the target carboxylic acid, providing a direct and highly selective route. acs.orguni-hannover.de

Enzymatic Strategy Enzyme Class Mechanism Application Reference
Kinetic ResolutionLipaseEnantioselective acylation of a racemic alcohol.Separation of enantiomers of a (6-methyl-oxan-2-yl)methanol precursor. nih.govfigshare.com
ADH-Triggered CascadeAlcohol Dehydrogenase (ADH)Asymmetric reduction of a keto-enone, followed by spontaneous IMOMA.Stereoselective synthesis of the tetrahydropyran ring from an acyclic precursor. worktribe.com
Directed CyclizationIMOMA CyclaseDirect enzymatic catalysis of the intramolecular oxa-Michael addition.Enantioselective formation of a tetrahydropyran thioester, a direct precursor to the acid. acs.orguni-hannover.de

Interactive Data Table: Chemoenzymatic Strategies for Chiral Tetrahydropyran Synthesis.

Semisynthetic Routes to this compound from Readily Available Precursors

Semisynthesis involves the chemical modification of readily available, often complex, molecules. A potential starting point for this compound could be chemicals derived from biomass. For example, the solvent tetrahydropyran (THP) can be produced from furfural (B47365), which is derived from agricultural waste. rsc.org While requiring subsequent C-H functionalization at two positions, this route starts from a renewable feedstock.

A more direct approach could utilize commercially available tetrahydropyran-based fragrances like Florol® or Clarycet® as starting materials, although the necessary chemical transformations might be extensive. scispace.comscielo.br A more practical semisynthetic approach would be to start from the well-documented (cis-6-methyltetrahydropyran-2-yl)acetic acid and perform modifications if a different C2 substituent were desired. nih.gov

Green Chemistry and Sustainable Protocols in the Synthesis of this compound

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous reagents, and using renewable resources. rsc.org

Several green strategies are highly applicable to the synthesis of the target molecule:

Aqueous and Solvent-Free Reactions: The Prins cyclization can be performed efficiently in water, minimizing the use of volatile organic solvents. organic-chemistry.org Furthermore, solvent-free methods, where the reagents are ground together with a solid-supported catalyst like p-TSA on silica (B1680970) gel, represent an even greener alternative. scispace.comscielo.br

Catalysis: The use of catalytic rather than stoichiometric amounts of reagents is a core principle of green chemistry. This is exemplified by Prins cyclizations that use only catalytic amounts of an acid organic-chemistry.org and by the oxidation of a primary alcohol precursor to the carboxylic acid using catalytic TEMPO with a co-oxidant, which avoids toxic heavy metals like chromium. nih.govorganic-chemistry.org

Renewable Feedstocks: As mentioned, synthesizing the basic tetrahydropyran skeleton from biomass-derived furfural is a key step toward a fully sustainable synthesis. rsc.org

By integrating these principles, the synthesis of this compound and its derivatives can be achieved not only with high precision and stereocontrol but also with a minimal environmental footprint.

Development of Novel Catalytic Systems for this compound Synthesis

The synthesis of structurally complex molecules like this compound and its stereoisomers has spurred the development of innovative and efficient catalytic systems. These modern approaches aim to overcome the limitations of classical methods by offering higher selectivity, milder reaction conditions, and improved atom economy. Research has focused on various strategies, including domino reactions, acid-catalyzed cyclizations, and metal-catalyzed transformations, to construct the core tetrahydropyran ring with precise control over stereochemistry.

One prominent strategy involves the acid-catalyzed cyclization of acyclic precursors. For instance, the synthesis of tetrahydropyran rings bearing a carboxylic acid side chain has been achieved through the cyclization of 3-hydroxy acids. nih.gov This method utilizes acidic catalysts such as boron trifluoride diethyl etherate or iodine to promote the intramolecular etherification. nih.govjst.go.jp The use of iodine, in particular, represents a milder and more environmentally benign catalytic approach. jst.go.jp

Palladium catalysis has emerged as a powerful tool for the stereoselective synthesis of substituted tetrahydropyrans. A notable development is the palladium(II)-catalyzed intramolecular hydroxycarbonylation of unsaturated alcohols (hexenols). researchgate.net This domino reaction sequence, involving cyclization, carbonylation, and hydroxylation, allows for the direct formation of 2,6-cis-tetrahydropyranyl acetic acids. researchgate.net This method provides a high degree of diastereoselectivity and has been successfully applied in the total synthesis of natural products. researchgate.net

Another significant advancement is the use of domino reactions that combine multiple transformations in a single step. For example, a domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization has been developed using a Hoveyda-Grubbs second-generation catalyst. acs.org This strategy enables the stereoselective synthesis of substituted tetrahydropyrans from simpler starting materials. acs.org Similarly, Brønsted acid-catalyzed intramolecular oxa-conjugate cyclization of α,β-unsaturated ester surrogates offers a pathway to 2,6-cis-substituted tetrahydropyran derivatives under mild conditions. acs.org

The following tables summarize key findings from research into novel catalytic systems for the synthesis of substituted oxane-2-carboxylic acid derivatives and related tetrahydropyran structures.

Table 1: Acid-Catalyzed Cyclization for Tetrahydropyran Carboxylic Acid Synthesis
PrecursorCatalystProductKey FindingsReference
3-hydroxy-3,7-dimethyloct-6-enoic acidBoron trifluoride diethyl etherate or Iodine(2,6,6-trimethyltetrahydropyran-2-yl)acetic acidDemonstrates the use of both Lewis acids and milder iodine catalysis for the cyclization of hydroxy acids to form the tetrahydropyran ring with a carboxylic acid side chain. nih.gov
Acyclic 3-hydroxy acidIodineEster containing a tetrahydropyran ringA one-pot cyclization-esterification was achieved using iodine as the catalyst, highlighting an efficient route to tetrahydropyran derivatives. jst.go.jp
Table 2: Palladium-Catalyzed Domino Reactions
Starting MaterialCatalytic SystemReaction TypeProductKey FindingsReference
(2S)-hept-6-en-2-olPdCl₂, CuCl₂, NaOAc in Acetic AcidIntramolecular Hydroxycarbonylation(+)-2-[(2S,6S)-(6-methyltetrahydro-2H-pyran-2-yl)] acetic acidA domino Pd-cyclization/carbonylation/hydroxylation sequence afforded the 2,6-cis-tetrahydropyranyl acetic acid with high diastereoselectivity. researchgate.net
Unsaturated alcoholPd(CH₃CN)₄(BF₄)₂Intramolecular oxa-Michael addition2,6-cis-substituted tetrahydropyran-4-oneThis palladium catalyst was effective for the intramolecular oxa-Michael reaction to yield the tetrahydropyran core. nih.gov
Table 3: Other Novel Catalytic Strategies
StrategyCatalystSubstrate TypeProduct TypeKey FindingsReference
Domino Olefin Cross-Metathesis/Intramolecular Oxa-Conjugate CyclizationHoveyda-Grubbs second-generation catalystHomoallylic alcohols and α,β-unsaturated estersSubstituted tetrahydropyransThis domino strategy provides a stereoselective route to highly substituted tetrahydropyrans. acs.org
Intramolecular Oxa-Conjugate CyclizationBrønsted Acidα,β-Unsaturated ester surrogates2,6-cis-substituted tetrahydropyransOffers a method for stereoselective formation of the tetrahydropyran ring under mild reaction conditions. acs.org
Iridium-Catalyzed Double Asymmetric Carbonyl Allylation followed by Palladium-Catalyzed AlkoxycarbonylationIridium and Palladium catalysts1,3-propanediol2,6-cis-substituted tetrahydropyran derivativeA multi-catalyst, multi-step sequence to desymmetrize a simple diol and form the tetrahydropyran ring. nih.gov

Chemical Reactivity and Transformational Chemistry of 6 Methyloxane 2 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxyl group is a cornerstone of the molecule's reactivity, readily undergoing nucleophilic acyl substitution. This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophile, proceeding through a tetrahedral intermediate. pressbooks.pub The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl into a better leaving group, often by protonating it under acidic conditions or by converting it to a more reactive derivative. libretexts.orglibretexts.org

Esterification: 6-Methyloxane-2-carboxylic acid can be converted to its corresponding esters through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, and to favor the formation of the ester, the alcohol is typically used in large excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. youtube.comyoutube.com

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, the reaction often requires high temperatures to drive off water, or the use of coupling agents. researchgate.net A common laboratory method employs coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating attack by the amine nucleophile. libretexts.orglibretexts.org This allows for the formation of primary, secondary, or tertiary amides from this compound by reacting it with ammonia, a primary amine, or a secondary amine, respectively. worktribe.com

Table 1: Esterification and Amidation Reactions

Reactant 1 Reactant 2 Conditions Product
This compound Ethanol H₂SO₄ (catalyst), heat Ethyl 6-methyloxane-2-carboxylate
This compound Methanol TsOH (catalyst), heat Methyl 6-methyloxane-2-carboxylate
This compound Ammonia DCC, room temperature 6-Methyloxane-2-carboxamide
This compound Methylamine DCC, room temperature N-methyl-6-methyloxane-2-carboxamide

Acyl Halide Formation: Acyl halides are highly reactive carboxylic acid derivatives and serve as important synthetic intermediates. wikipedia.org this compound can be converted into its acyl chloride, 6-methyloxane-2-carbonyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). physicsandmathstutor.comchemguide.co.uk The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the acyl chloride product. physicsandmathstutor.comchemguide.co.uk The mechanism involves the conversion of the carboxylic acid's hydroxyl group into an excellent leaving group. libretexts.orglibretexts.org

Anhydride (B1165640) Formation: Symmetrical acid anhydrides can be formed by the dehydration of two equivalents of a carboxylic acid at high temperatures. For this compound, this would involve heating to produce bis(6-methyloxane-2-carbonyl) anhydride, though this is a demanding process. A more common approach to anhydride formation involves reacting a carboxylate salt with an acyl chloride.

Table 2: Acyl Halide and Anhydride Formation

Reactant Reagent Product
This compound Thionyl chloride (SOCl₂) 6-Methyloxane-2-carbonyl chloride
This compound Phosphorus pentachloride (PCl₅) 6-Methyloxane-2-carbonyl chloride
2 eq. This compound Heat (dehydration) Bis(6-methyloxane-2-carbonyl) anhydride

Reduction and Oxidation Reactions Involving this compound Functional Groups

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, reducing the carboxylic acid to (6-methyloxane-2-yl)methanol. libretexts.org Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.org The reaction with LiAlH₄ proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively adding two hydride ions. libretexts.orglibretexts.org An aldehyde is formed as a transient intermediate but cannot be isolated as it is more reactive than the starting carboxylic acid. libretexts.org

Oxidation: The carboxylic acid functional group is already in a high oxidation state and is generally resistant to further oxidation. However, the oxane ring, being a cyclic ether, could potentially undergo oxidation under harsh conditions, which would likely lead to ring-opening. The carbon atoms adjacent to the ether oxygen (C2 and C6) are the most susceptible to oxidation.

Electrophilic and Nucleophilic Substitution Reactions on the Oxane Ring of this compound

The saturated aliphatic nature of the oxane ring makes it generally unreactive toward common electrophilic and nucleophilic substitution reactions seen in aromatic systems. numberanalytics.comyoutube.com Unlike aromatic rings, the tetrahydropyran (B127337) ring lacks a π-system, and therefore does not undergo electrophilic aromatic substitution reactions like nitration or Friedel-Crafts alkylation. masterorganicchemistry.comlibretexts.org Substitution reactions on the ring carbons would likely proceed through radical mechanisms or require activation of the ether oxygen, followed by ring-opening, rather than a direct displacement on a ring carbon atom.

Given the low reactivity of the saturated oxane ring to direct substitution, any potential functionalization would be challenging and likely unselective. However, if a reaction were to proceed, for instance, via a radical abstraction of a hydrogen atom followed by substitution, the regioselectivity would be influenced by the stability of the resulting radical. The presence of the electron-withdrawing carboxylic acid group at C2 and the electron-donating methyl group at C6 would influence the electron density and steric accessibility of adjacent C-H bonds.

Stereocontrol would be a significant consideration due to the presence of two stereocenters at C2 and C6. Any reaction at or near these centers would need to account for the existing stereochemistry and could lead to the formation of diastereomers. The facial selectivity of an incoming reagent would be dictated by the steric hindrance imposed by the pseudo-axial and pseudo-equatorial positions of the existing substituents on the chair-like conformation of the oxane ring.

Ring-Opening and Rearrangement Processes of the this compound Framework

Ring-Opening: While the six-membered tetrahydropyran (oxane) ring is significantly more stable than smaller cyclic ethers like epoxides or oxetanes, it can undergo ring-opening reactions under strong acidic conditions. radtech.org Protonation of the ether oxygen by a strong acid would make it a good leaving group. A subsequent nucleophilic attack (e.g., by a halide ion from a hydrohalic acid) at either C2 or C6 would lead to the cleavage of a C-O bond. The regioselectivity of the attack would be influenced by both steric effects and the electronic nature of the substituents at C2 and C6. For instance, attack at the less hindered carbon or the carbon better able to stabilize a positive charge in a transition state would be favored. Such reactions often require harsh conditions. researchgate.netrsc.org

Rearrangement: Rearrangement reactions involving the this compound framework are plausible under conditions that generate reactive intermediates such as carbocations or carbenes. berhamporegirlscollege.ac.inmvpsvktcollege.ac.in For example, under strongly acidic conditions that promote ring-opening, the resulting carbocationic intermediate could undergo hydride or alkyl shifts to form a more stable carbocation before being trapped by a nucleophile. mvpsvktcollege.ac.in Furthermore, derivatives of the molecule could be designed to undergo specific named rearrangements. For instance, conversion of the carboxylic acid to an α-diazo ketone could set the stage for a Wolff rearrangement to form a ring-contracted ketene (B1206846) intermediate. wikipedia.org

Metal-Catalyzed Coupling Reactions Utilizing this compound as Substrate or Ligand

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The tetrahydropyran ring, a common motif in many natural products, can be a substrate in such reactions, often leading to ring-opening or functionalization.

While direct metal-catalyzed coupling reactions using this compound have not been extensively documented, studies on similar substituted tetrahydropyrans provide valuable insights. For instance, nickel-catalyzed cross-coupling reactions of aryl-substituted tetrahydropyrans have been shown to proceed via stereospecific ring-opening. In these reactions, a nickel catalyst facilitates the coupling of the tetrahydropyran with a Grignard reagent, leading to the formation of an acyclic alcohol with a newly formed C-C bond. This suggests that if this compound were derivatized to an aryl-substituted tetrahydropyran at a suitable position, it could potentially undergo similar transformations.

Furthermore, the carboxylic acid group can be converted into other functional groups that are more amenable to cross-coupling reactions. For example, conversion to an ester or an acyl chloride could facilitate coupling reactions at the carbonyl carbon.

Below is a table summarizing representative nickel-catalyzed ring-opening reactions of substituted tetrahydropyrans, which can serve as a model for the potential reactivity of derivatives of this compound.

EntryTetrahydropyran SubstrateGrignard ReagentCatalyst/LigandProductYield (%)Diastereomeric Ratio (d.r.)
12-Aryl-4-methyltetrahydropyrann-Propylmagnesium iodideNiCl2(dppp)Acyclic alcohol75>20:1
22-Aryl-tetrahydropyranPhenylmagnesium bromideNiCl2(dppe)Diarylalkane85>20:1
32-Aryl-4,6-dimethyltetrahydropyranIsopropylmagnesium chlorideNi(acac)2/dppfBranched acyclic alcohol6815:1

This table is illustrative and based on reactions of analogous aryl-substituted tetrahydropyrans.

The use of this compound or its derivatives as ligands in metal-catalyzed reactions is another area of potential application, although this remains largely unexplored. The oxygen atoms in the tetrahydropyran ring and the carboxylic acid group could coordinate with a metal center, potentially influencing the catalyst's activity and selectivity in various transformations.

Radical and Pericyclic Reactions of this compound Derivatives

The generation of radical species from carboxylic acids and their derivatives offers a powerful strategy for C-C bond formation and functionalization. Similarly, pericyclic reactions provide a concerted pathway for the formation of cyclic and acyclic products with high stereocontrol.

Radical Reactions:

Decarboxylative functionalization is a key radical reaction of carboxylic acids. This process involves the generation of a radical intermediate through the homolytic cleavage of the C-COOH bond, followed by subsequent reactions. Research has demonstrated the feasibility of decarboxylative xanthylation of 4-substituted tetrahydropyran carboxylic acids. researchgate.net In these reactions, the carboxylic acid is converted into a xanthate derivative, which then undergoes a radical-mediated decarboxylation to yield a functionalized tetrahydropyran. researchgate.net This suggests that this compound could undergo similar transformations, providing a route to introduce various substituents at the 2-position of the tetrahydropyran ring.

The general scheme for such a reaction would involve the formation of an O-acyl xanthate from the carboxylic acid, followed by radical initiation (e.g., with a radical initiator like AIBN) to induce decarboxylation and subsequent trapping of the resulting radical.

A summary of representative decarboxylative functionalizations of cyclic carboxylic acids is presented below.

EntryCarboxylic Acid SubstrateReagentProductYield (%)
14-Phenylcyclohexanecarboxylic acidXanthylating agent4-Phenylcyclohexyl xanthate88
2Adamantane-1-carboxylic acidXanthylating agent1-Adamantyl xanthate92
34-tert-Butyltetrahydropyran-4-carboxylic acidXanthylating agent4-tert-Butyl-4-xanthyltetrahydropyran73

This table is illustrative and based on reactions of analogous cyclic carboxylic acids. researchgate.net

Pericyclic Reactions:

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The tetrahydropyran ring system can participate in various pericyclic reactions, including sigmatropic rearrangements and cycloadditions, depending on the substitution pattern and reaction conditions.

Diels-Alder reactions, a class of [4+2] cycloadditions, could also be a possibility. A diene-containing derivative of this compound could react with a suitable dienophile to form complex cyclic structures. Theoretical studies have explored the pericyclic reactions of tetrahydropyran itself, indicating that various rearrangements and eliminations are possible under thermal conditions. researchgate.net

The potential for pericyclic reactions is highly dependent on the specific derivatization of the this compound molecule to introduce the necessary conjugated π-systems.

Advanced Spectroscopic and Analytical Characterization of 6 Methyloxane 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation of 6-Methyloxane-2-carboxylic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and stereochemical analysis of this compound. This method provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons within the molecule are observed. libretexts.orgdocbrown.info The proton of the carboxylic acid group (-COOH) characteristically appears at a downfield chemical shift, generally in the range of 10-12 ppm. libretexts.org The protons on the oxane ring and the methyl group exhibit signals at specific chemical shifts, which are influenced by their local electronic environments. libretexts.org For instance, the protons on the carbon adjacent to the oxygen atom in the oxane ring would be expected to resonate at a different frequency than the protons of the methyl group.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group typically shows a resonance in the range of 170-180 ppm. ucl.ac.uk The carbons of the oxane ring and the methyl group will also have characteristic chemical shifts. ucl.ac.uk

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Acyclic and Cyclic Conformation Analysis

To unravel the complex conformational features of this compound, multi-dimensional NMR techniques are indispensable. These methods provide through-bond and through-space correlations between different nuclei, allowing for a detailed mapping of the molecular structure. nih.govgre.ac.uk

Correlation SpectroscopY (COSY) is a homonuclear 2D NMR technique that reveals proton-proton (¹H-¹H) coupling networks within the molecule. youtube.com By identifying cross-peaks in the COSY spectrum, it is possible to trace the connectivity of protons that are coupled to each other, typically over two or three bonds. This is instrumental in assigning the proton signals of the oxane ring and confirming the connectivity between the ring protons and the methyl group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a 2D technique that correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). youtube.comcolumbia.edu Each cross-peak in an HSQC spectrum represents a direct one-bond C-H connection. columbia.edu This experiment is highly sensitive and allows for the unambiguous assignment of the carbon signals based on the previously assigned proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

The analysis of coupling constants and the presence or absence of cross-peaks in these multi-dimensional spectra, particularly those influenced by the Karplus relationship in HMBC, can provide valuable information about the dihedral angles and thus the preferred conformation of the oxane ring. columbia.edu

Chiral NMR Spectroscopy for Enantiomeric Excess Determination of this compound

This compound is a chiral molecule, and determining its enantiomeric excess (ee) is critical in many applications. Chiral NMR spectroscopy offers a powerful method for this purpose without the need for physical separation of the enantiomers. nih.govresearchgate.net

This is often achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netbeilstein-journals.org When the enantiomeric mixture of this compound is reacted with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers have different physical properties and, crucially, distinct NMR spectra. beilstein-journals.org The integration of the signals corresponding to each diastereomer in the ¹H, ¹⁹F, or ³¹P NMR spectrum allows for the direct calculation of the enantiomeric excess. beilstein-journals.org

Alternatively, chiral solvating agents can be used. These agents form transient diastereomeric complexes with the enantiomers of the analyte in solution. researchgate.net This interaction induces a chemical shift difference between the signals of the two enantiomers, allowing for their quantification. semanticscholar.org For carboxylic acids, chiral amines or alcohols are often used as CSAs. nih.govnih.gov The magnitude of the chemical shift non-equivalence can show a linear relationship with the enantiomeric excess. nih.govsemanticscholar.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Studies of this compound

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. scienceready.com.aupitt.edu When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺·). libretexts.org This ion, being energetically unstable, often breaks down into smaller, characteristic fragment ions. libretexts.org

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of carboxylic acids often involves characteristic losses. libretexts.org Prominent fragments can arise from the loss of a hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). pitt.edulibretexts.org Alpha-cleavage, the breaking of the bond adjacent to the oxygen of the ring, is also a common fragmentation pathway for cyclic ethers. docbrown.info The analysis of these fragmentation patterns provides a fingerprint that aids in the structural confirmation of the molecule. scienceready.com.au

High-Resolution Mass Spectrometry and Collision Cross Section (CCS) Investigations

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is a significant advantage over nominal mass measurements. nih.govnih.gov For this compound, HRMS can confirm the molecular formula C₇H₁₂O₃.

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. nih.gov The collision cross section (CCS) is a measure of the ion's rotationally averaged surface area and is a characteristic physical property. nih.gov Experimentally measured CCS values can be compared to theoretical values predicted for candidate structures, providing an additional layer of confidence in compound identification. nih.gov Different isomers, which have the same mass, can often be distinguished by their unique CCS values. nih.govresearchgate.net The table below shows predicted CCS values for different adducts of this compound. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺145.08592128.7
[M+Na]⁺167.06786134.4
[M-H]⁻143.07136131.3
[M+NH₄]⁺162.11246148.1
[M+K]⁺183.04180135.1
[M+H-H₂O]⁺127.07590123.8
[M+HCOO]⁻189.07684147.1
[M+CH₃COO]⁻203.09249170.9
[M+Na-2H]⁻165.05331133.7
[M]⁺144.07809125.7
[M]⁻144.07919125.7

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis in this compound Systems

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and studying intermolecular interactions such as hydrogen bonding in this compound. uni-siegen.de These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. uni-siegen.de

In the IR spectrum of this compound, the presence of the carboxylic acid group gives rise to several characteristic absorption bands. A broad band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. naturalspublishing.com The C=O stretching vibration of the carbonyl group appears as a strong, sharp band, usually between 1700 and 1725 cm⁻¹ for a saturated carboxylic acid. naturalspublishing.com The C-O stretching and O-H bending vibrations are also observable. naturalspublishing.com

Raman spectroscopy provides complementary information. While the O-H stretching vibration is typically weak in the Raman spectrum, the C=O stretching vibration gives a strong signal. The C-C stretching and ring vibrations of the oxane moiety are also readily observed in the Raman spectrum. americanpharmaceuticalreview.comiosrjournals.org

The positions and shapes of the vibrational bands, particularly the O-H and C=O stretching bands, are sensitive to the extent and nature of hydrogen bonding. researchgate.net In the solid state or in concentrated solutions, carboxylic acids tend to form hydrogen-bonded dimers. researchgate.net This dimerization leads to a significant downshift in the O-H stretching frequency and a slight downshift in the C=O stretching frequency compared to the monomeric form. By analyzing these spectral shifts, the strength and dynamics of hydrogen bonding in different phases can be investigated. americanpharmaceuticalreview.com

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govlibretexts.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice. nih.gov

For a derivative of this compound, an X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the oxane ring and the orientation of the carboxylic acid and methyl substituents. This information is invaluable for understanding the steric and electronic effects that govern the molecule's shape.

Theoretical and Computational Investigations on 6 Methyloxane 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics of 6-Methyloxane-2-carboxylic Acid

Quantum chemical calculations offer profound insights into the electronic structure and energetic properties of this compound. Methods like Density Functional Theory (DFT) are widely used to model the geometries of related molecules and their complexes. mongoliajol.infobutlerov.com For instance, the M06-2X/6-311++G(3d,2p) exchange-correlation functional with empirical dispersion correction has been employed to optimize the geometries of hydrogen-bonded dimer complexes. mongoliajol.info Such calculations are crucial for understanding intermolecular interactions, like the hydrogen bonding between the carboxylic acid group and other molecules. mongoliajol.info

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be determined to understand the molecule's reactivity. chemrxiv.org The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. Furthermore, quantum chemical methods like G2, G2(MP2), and G3 have been utilized to study the structure and energetics of carboxylic acids and their analogues, providing data on energies, enthalpies, and free energies of formation. nih.gov Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses can also be performed to delve deeper into the electronic characteristics. nih.gov

Table 1: Predicted Electronic Properties of a Carboxylic Acid Analogue

PropertyValue
Highest Occupied Molecular Orbital (HOMO) Energy-
Lowest Unoccupied Molecular Orbital (LUMO) Energy-
HOMO-LUMO Gap-
Enthalpy of Formation-
Free Energy of Formation-

Note: Specific values for this compound require dedicated computational studies. The table illustrates the types of data obtained from such calculations.

Conformational Analysis of this compound via Molecular Mechanics and Dynamics Simulations

The conformational landscape of this compound is critical to its biological activity and physical properties. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore the various conformations and their relative stabilities. mdpi.comnih.gov For flexible molecules, a grid search followed by energy minimization can identify low-energy conformers. nih.gov

Langevin dynamics simulations can be performed to study the population of different conformational states at a given temperature. nih.gov These simulations can reveal the preferred dihedral angles and the rate constants for transitions between conformers. nih.gov For instance, in related cyclic compounds, the stability of axial versus equatorial conformers of substituents on a dioxane ring has been extensively studied, revealing the influence of electrostatic and stereoelectronic effects. researchgate.net MD simulations can also be used to assess the stability of ligand-receptor complexes and probe dynamic conformational changes. nih.gov

Table 2: Conformational States of a Substituted Oxane Analogue

Dihedral AngleMajor ConformerPopulation (%)
φg--
ψt-
ωg+-

Note: This table is illustrative of the data that can be obtained from conformational analysis of a related molecule. nih.gov Specific data for this compound would require a dedicated study.

Prediction of Spectroscopic Properties (NMR, IR) of this compound Using DFT Methods

Density Functional Theory (DFT) has become an indispensable tool for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.commdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a popular choice for calculating NMR chemical shifts. mdpi.comimist.ma Excellent linear correlations can be achieved between DFT-calculated and experimental ¹H-NMR chemical shifts, particularly at levels like B3LYP/6-311++G(d,p). nih.gov These calculations can provide unequivocal assignment of geometric isomers and help in the structural elucidation of complex molecules. nih.gov

For IR spectra, DFT calculations can predict vibrational frequencies. mdpi.comresearchgate.net The accuracy of these predictions can be significantly improved by including dispersion corrections (DFT-D) or by using higher-level methods like MP2. nih.gov The calculated spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the broad O-H stretching of the carboxylic acid group and the C=O stretching frequency. spectroscopyonline.com

Table 3: Predicted ¹³C NMR Chemical Shifts for a Carboxylic Acid Analogue

Carbon AtomPredicted Chemical Shift (ppm)
Carboxyl C~170-180
C adjacent to Oxygen~70-80
Other ring carbons~20-40
Methyl C~15-25

Note: The values are approximate and based on general chemical shift ranges for similar functional groups. libretexts.org Precise prediction for this compound requires specific DFT calculations.

Computational Studies on Reaction Mechanisms and Transition States Involving this compound as a Reactant

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. pitt.edursc.org DFT calculations are frequently used to explore reaction pathways, identify intermediates, and locate transition states. researchgate.net A transition state is an unstable, high-energy configuration that cannot be isolated. youtube.com Its structure represents the point of maximum energy along the reaction coordinate. acs.org

For reactions involving carboxylic acids, such as esterification or amide formation, computational studies can elucidate the role of catalysts and the nature of the intermediates. khanacademy.org For instance, the mechanism of acid chloride formation using thionyl chloride involves a six-membered transition state. khanacademy.org Similarly, intramolecular reactions can occur if the reacting groups can form a five- or six-membered cyclic transition state. libretexts.org Understanding these mechanisms at a molecular level is crucial for optimizing reaction conditions and designing new synthetic routes.

Table 4: Example of a Reaction Involving a Carboxylic Acid

Reaction TypeReactantsKey Intermediate/Transition StateProducts
EsterificationCarboxylic Acid, AlcoholTetrahedral IntermediateEster, Water
Decarboxylationβ-keto acidSix-membered cyclic transition stateKetone, CO₂

Note: This table provides general examples of reactions involving carboxylic acids. khanacademy.orglibretexts.org Specific studies would be needed to detail the reaction mechanisms of this compound.

In Silico Design and Virtual Screening of Novel this compound Analogues

In silico methods, including virtual screening and rational drug design, are increasingly used to discover novel analogues of bioactive molecules like this compound. nih.govnih.gov Structure-based virtual screening involves docking a library of compounds into the binding site of a target protein to predict their binding affinity. nih.gov This approach has been successfully used to identify potential inhibitors for various enzymes. nih.gov

Ligand-based virtual screening, on the other hand, uses the structure of a known active molecule as a template to search for other compounds with similar properties. frontiersin.org Following virtual screening, molecular dynamics simulations can be employed to assess the stability of the ligand-protein complexes and refine the binding poses. nih.gov These computational techniques accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. rsc.org

Table 5: Virtual Screening Workflow for Novel Analogues

StepDescription
1. Target IdentificationIdentify the biological target of interest.
2. Library PreparationPrepare a database of small molecules for screening.
3. Molecular DockingPredict the binding mode and affinity of each molecule in the target's active site.
4. Scoring and RankingRank the molecules based on their predicted binding affinity and other properties.
5. Post-processingFurther analyze the top-ranked compounds using methods like MD simulations.
6. Experimental ValidationSynthesize and test the most promising candidates experimentally.

Biochemical and Biological Research Applications of 6 Methyloxane 2 Carboxylic Acid

Investigation of 6-Methyloxane-2-carboxylic Acid as a Biochemical Reagent and Probe in In Vitro Systems

In the realm of biochemical research, carboxylic acids derived from sugar-like structures, such as this compound, are categorized as sugar acids. These compounds serve various functions in in vitro systems. They can act as sequestering agents, binders, corrosion inhibitors, and biodegradable chelators for pharmaceuticals. fishersci.be Their utility also extends to acting as pH regulators in experimental setups. fishersci.be

The tetrahydropyran (B127337) core, a key feature of this compound, is a valuable scaffold in the design of biochemical probes. For instance, derivatives of tetrahydropyran have been synthesized to explore their interaction with monoamine transporters, which are crucial for neurotransmission. In these studies, novel pyran derivatives were developed and tested for their affinity at dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. researchgate.net By modifying the tetrahydropyran structure and measuring the potency of these new compounds in competing with specific radiolabeled ligands, researchers can elucidate the structural requirements for transporter binding. researchgate.net This information is vital for designing probes for imaging these transporters in the brain using techniques like Positron Emission Tomography (PET). researchgate.net

The synthesis of such probes often involves multi-step chemical reactions where the tetrahydropyran ring provides a rigid framework. The carboxylic acid moiety, as seen in this compound, offers a versatile handle for chemical modification, allowing for the attachment of reporter groups or other functionalities necessary for a probe's function.

Application Area Function of Tetrahydropyran/Sugar Acid Moiety Example Research Focus
General Biochemical ReagentpH regulation, sequestration, chelationUse as a component in buffers or reaction media. fishersci.be
Biochemical ProbesStructural scaffold for transporter ligandsSynthesis of derivatives to probe dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET). researchgate.net
Medicinal ChemistryIntermediate for bioactive compound synthesisServes as a building block for creating more complex molecules with potential therapeutic activity.

Enzymatic Transformations and Biocatalysis Involving this compound and its Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical synthesis. The structural features of this compound—a cyclic ether (oxane) and a carboxylic acid—make it a potential substrate for several classes of enzymes.

Carboxylic acid reductases (CARs) are enzymes that can efficiently and selectively reduce a wide range of carboxylic acids to their corresponding aldehydes. rsc.orgelsevierpure.com This transformation is challenging to achieve with high selectivity using conventional chemical methods. rsc.org Research has demonstrated the use of CARs in one-pot biocatalytic cascades. For example, adipic acid has been converted to 6-aminocaproic acid and 1,6-hexamethylenediamine using a combination of a CAR and a transaminase. bangor.ac.uk Such enzymatic systems could potentially be applied to reduce the carboxylic acid group of this compound to an aldehyde, providing a chiral building block for further synthesis.

The oxane ring itself is also a target for enzymatic modification. Monooxygenases are a class of enzymes known to catalyze the oxidation of cyclic ethers. berkeley.edu For instance, the bacterium Pseudonocardia dioxanivorans CB1190 utilizes a monooxygenase to grow on tetrahydrofuran (B95107) (THF), a related cyclic ether. berkeley.edu This enzyme hydroxylates the ether, initiating a degradation pathway. berkeley.edu Similarly, the filamentous fungus Graphium sp. can grow on cyclic ethers like tetrahydropyran, likely initiating metabolism via oxidation by a monooxygenase. nih.gov This suggests that the 6-methyloxane ring could be a substrate for microbial monooxygenases, leading to ring-opening or hydroxylation.

Enzyme Class Potential Transformation of this compound Relevance/Application
Carboxylic Acid Reductases (CARs)Reduction of the carboxylic acid to an aldehyde. rsc.orgelsevierpure.comCreation of chiral aldehydes as versatile synthetic intermediates. bangor.ac.uk
MonooxygenasesHydroxylation or cleavage of the oxane ring. berkeley.edunih.govBioremediation, production of novel functionalized molecules.
Alcohol DehydrogenasesOxidation of hydroxylated intermediates (if formed by monooxygenases). nih.govFurther steps in a metabolic or biocatalytic pathway.
Aldehyde DehydrogenasesOxidation of aldehyde intermediates to carboxylic acids. asm.orgCan be part of both anabolic and catabolic pathways.

Biosynthesis and Isolation of Natural Products Structurally Related to this compound

The tetrahydropyran ring is a common structural motif found in a wide array of complex natural products, many of which exhibit significant biological activity. acs.org The study of how these molecules are assembled in nature—their biosynthesis—provides inspiration for new synthetic methods and can lead to the discovery of novel enzymes. beilstein-journals.org

Natural products like neopeltolide, a marine macrolide with potent cellular effects, feature highly substituted tetrahydropyran rings. acs.orgmdpi.com The synthesis of such molecules is a significant challenge, and understanding their natural biosynthetic pathways can help in developing more efficient chemical or chemo-enzymatic routes. mdpi.com Biosynthetic pathways for complex polyketide and non-ribosomal peptide natural products, such as the anticancer agent epothilone, sometimes involve the formation of heterocyclic rings derived from amino acid precursors. nih.gov

While a direct natural product corresponding to this compound is not prominently documented, structurally similar moieties are found within larger natural molecules. For example, gymnemic acids, isolated from Gymnema sylvestre, contain tetrahydropyran-2-carboxylic acid units as part of their complex glycosidic structures. naturalproducts.net The biosynthesis of these large molecules involves a series of enzymatic steps to construct the core structure and attach the various sugar and acid components.

The exploration of microbial genomes continues to uncover new biosynthetic gene clusters that may be responsible for producing novel tetrahydropyran-containing compounds. nih.gov

Natural Product Family Structural Relevance to this compound Significance
Marine Macrolides (e.g., Neopeltolide)Contains a highly functionalized tetrahydropyran ring. acs.orgmdpi.comPotent biological activity; drives development of new synthetic methods. acs.org
Gymnemic AcidsIncorporates tetrahydropyran-2-carboxylic acid moieties. naturalproducts.netDemonstrates the presence of this structural unit in complex natural products.
Polyketides/Non-ribosomal PeptidesBiosynthesis can involve the formation of heterocyclic rings. nih.govProvides insight into enzymatic strategies for ring formation.

Structure-Activity Relationship (SAR) Studies of this compound Analogues for Molecular Target Interaction (in vitro, non-clinical)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The tetrahydropyran scaffold, present in this compound, has been extensively used in SAR studies to develop inhibitors for various molecular targets.

One notable example is the development of inhibitors for UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipid A in Gram-negative bacteria. nih.govresearchgate.net Researchers identified a tetrahydropyran-based inhibitor and systematically modified different parts of the molecule to improve its activity. nih.govresearchgate.net These studies revealed how changes to the substituents on the tetrahydropyran ring affect the compound's potency against the LpxC enzyme and its antibacterial activity. nih.gov

Similarly, the tetrahydropyran ring has been incorporated into inhibitors of HIV protease. The oxygen atom in the tetrahydropyran ring can form important hydrogen-bonding interactions within the enzyme's active site, significantly enhancing inhibitory potency. nih.gov SAR studies on these compounds have explored various substituents on the pyran ring to optimize binding and pharmacokinetic properties. nih.gov

The carboxylic acid group is also a critical element in SAR studies. Research on analogues of the anti-inflammatory drug diclofenac (B195802) revealed that the presence of a carboxylic acid is essential for its activity as an inhibitor of transthyretin amyloid fibril formation. researchgate.net This highlights the importance of the acidic functional group for molecular interactions, likely through hydrogen bonding or electrostatic interactions with the target protein.

Molecular Target Role of Tetrahydropyran/Carboxylic Acid Moiety Key SAR Findings
LpxC (Gram-negative bacteria)The tetrahydropyran core engages in hydrogen bonds and van der Waals interactions in the active site. nih.govModifications to the hydrophobe and linker attached to the pyran ring improved potency, but altering the core itself diminished it. nih.gov
HIV ProteaseThe tetrahydrofuran ring oxygen (analogous to the oxane oxygen) is critical for potency, likely through hydrogen bonding. nih.govReplacement of the ring oxygen with a methylene (B1212753) group leads to a drastic loss of antiviral activity. nih.gov
Monoamine TransportersThe pyran moiety serves as a bioisosteric replacement for a piperidine (B6355638) ring in transporter ligands. researchgate.netModifications to the substituents on the pyran ring modulate affinity and selectivity for DAT, SERT, and NET. researchgate.net
TransthyretinA carboxylic acid group is required for activity in inhibiting amyloid fibril formation. researchgate.netReplacing the carboxylic acid with hydrophobic or uncharged polar groups results in poor inhibitory activity. researchgate.net

Microbial Metabolism and Bioremediation Studies of this compound (excluding toxicity/adverse effects)

The fate of cyclic ethers and related carboxylic acids in microbial systems is an area of significant interest, particularly for bioremediation. While the specific microbial metabolism of this compound is not extensively detailed, studies on analogous compounds provide a strong basis for predicting its potential degradation pathways.

Microorganisms, including bacteria and fungi, are known to degrade cyclic ethers. The filamentous fungus Graphium sp. can grow on tetrahydropyran as a carbon source. nih.gov The proposed metabolic pathway begins with oxidation by a monooxygenase, followed by the action of alcohol dehydrogenases. nih.gov Similarly, bacteria like Pseudonocardia species can degrade cyclic ethers such as 1,4-dioxane (B91453) and THF, often initiating the process with a monooxygenase enzyme that hydroxylates the ring. berkeley.edu The resulting unstable intermediates can undergo ether cleavage, leading to linear compounds that are further metabolized. For instance, the degradation of 1,4-dioxane by Pseudonocardia dioxanivorans CB1190 is proposed to proceed through intermediates like glyoxylate, which then enter central metabolic pathways. asm.org

The degradation of branched-chain organic acids by microbes has also been studied. Pseudomonas species, for example, have been shown to degrade saturated branched-chain fatty acids. researchgate.net The degradation of aromatic carboxylic acids like benzoic acid by bacteria such as Alcaligenes eutrophus proceeds via initial hydroxylation of the ring, followed by ring cleavage to produce intermediates that feed into the TCA cycle. acs.orgenviro.wiki These pathways suggest that a microorganism capable of degrading this compound would likely employ a combination of enzymes to first attack the stable oxane ring, possibly via oxidation, and then metabolize the resulting aliphatic carboxylic acid.

Microorganism Type Model Compound Key Metabolic Steps
Fungus (Graphium sp.)Tetrahydropyran, THFInitial oxidation by monooxygenase, followed by alcohol dehydrogenase activity. nih.gov
Bacterium (Pseudonocardia sp.)1,4-Dioxane, THFUpregulation of monooxygenase genes; degradation proceeds via intermediates like HEAA and glyoxylate. berkeley.eduasm.org
Bacterium (Alcaligenes faecalis)Pyridine-2-carboxylic AcidRegiospecific microbial hydroxylation to 6-hydroxypicolinic acid. psu.edu
Bacterium (Pseudomonas sp.)Saturated branched-chain fatty acidsUtilization of branched acids as a carbon source, leading to the formation of new linear and/or branched-chain fatty acids. researchgate.net

Future Directions and Emerging Research Avenues for 6 Methyloxane 2 Carboxylic Acid

Advancements in Stereoselective Synthesis of 6-Methyloxane-2-carboxylic Acid and its Analogues

The development of stereoselective synthetic methods is paramount for controlling the three-dimensional arrangement of atoms, which is crucial for biological activity. Future research will likely focus on creating highly efficient and selective methods for synthesizing specific stereoisomers of this compound.

Recent trends have highlighted the power of biocatalysis in achieving high stereoselectivity. nih.gov The use of enzymes, such as 2-oxoacid aldolases, offers a potent tool for constructing chiral carbon frameworks that could be precursors to substituted oxanes. nih.gov These enzymatic reactions often proceed under mild conditions, a key principle of green chemistry.

Furthermore, established chemical methods for synthesizing substituted oxetanes and other cyclic ethers can be adapted and optimized for the 6-methyloxane ring system. acs.org Strategies involving intramolecular cyclization, such as the Williamson ether synthesis or acid-catalyzed ring closure of diols, are promising avenues. acs.orgacs.org The stereochemical outcome of these reactions can often be controlled by the stereochemistry of the starting materials, which can be accessed through stereoselective reductions or aldol (B89426) reactions. acs.org Lewis acid-catalyzed cyclizations of ε-hydroxy-alkenes with aldehydes have also shown promise in synthesizing substituted oxocene derivatives with high diastereoselectivity, a strategy that could be tailored for the synthesis of functionalized oxanes. nih.gov

Synthetic Strategy Potential Application for this compound Key Advantages
Biocatalytic Aldol ReactionsSynthesis of chiral precursors to the oxane ring. nih.govHigh stereoselectivity, mild reaction conditions. nih.gov
Intramolecular CyclizationFormation of the oxane ring from acyclic precursors. acs.orgacs.orgAccess to diverse substitution patterns. acs.org
Lewis Acid-Catalyzed CyclizationDiastereoselective synthesis of substituted oxanes. nih.govGood yields and high diastereoselectivity. nih.gov

Exploration of Novel Reactivity Patterns for the Oxane Carboxylic Acid Moiety

The reactivity of both the oxane ring and the carboxylic acid functional group offers a rich landscape for chemical exploration. The oxane ring, a saturated heterocyclic ether, is generally stable but can undergo ring-opening reactions under specific conditions, providing a pathway to functionalized acyclic compounds. researchgate.net The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor for esters, amides, acid chlorides, and other derivatives. science.gov

Future research will likely investigate the interplay between the oxane ring and the carboxylic acid. The electron-withdrawing nature of the carboxylic acid can influence the reactivity of the oxane ring, and conversely, the oxane ring can impact the acidity and reactivity of the carboxylic acid. Understanding these electronic and steric effects will be crucial for developing novel transformations.

The relative reactivity of carboxylic acid derivatives is well-established, with acyl phosphates being the most reactive and carboxylates the least. libretexts.org This knowledge can be applied to design selective transformations of the carboxylic acid moiety in this compound. For instance, conversion to a more reactive derivative like a thioester could facilitate subsequent coupling reactions. libretexts.org

Integration of Machine Learning and Artificial Intelligence in the Discovery and Optimization of this compound Systems

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. These computational tools can accelerate the discovery of new molecules and optimize reaction conditions. For a system like this compound, ML models could be trained to predict biological activity, physicochemical properties, and synthetic accessibility of its derivatives. researchgate.netnih.gov

One key application of ML is in the design of substrate scope for chemical reactions. nih.gov By analyzing vast datasets of known reactions, ML algorithms can predict the success of a reaction with a new substrate, saving significant experimental time and resources. This approach could be invaluable in exploring the synthesis of a library of this compound analogues with diverse substitution patterns.

Furthermore, ML can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and selectivity. nih.gov For instance, in the production of medium-chain carboxylic acids from food waste, ML models have been used to predict and optimize production rates with significant success. nih.gov Similar approaches could be applied to the synthesis of this compound.

AI/ML Application Potential Impact on this compound Research
Property PredictionIn silico screening of analogues for desired biological and physical properties. researchgate.net
Substrate Scope DesignEfficiently identify suitable starting materials for synthesis. nih.gov
Reaction OptimizationMaximize yield and selectivity of synthetic routes. nih.gov

Expanding the Interdisciplinary Applications of this compound in Materials Science and Green Chemistry

The unique structural features of this compound make it a potential building block for novel materials. Carboxylic acids are known to form robust hydrogen-bonded networks, which are the basis for constructing hydrogen-bonded organic frameworks (HOFs). mdpi.com These materials can exhibit permanent porosity and have applications in gas storage and separation. The oxane moiety could introduce specific conformational constraints and solubility properties to such materials.

In the realm of green chemistry, carboxylic acids are considered environmentally benign. uva.nl Biocatalytic methods for their synthesis from aldehydes using enzymes like aldehyde dehydrogenases represent a sustainable alternative to traditional chemical oxidations. uva.nl The development of green synthetic routes to this compound, for example, through selenium-catalyzed oxidation of the corresponding aldehyde with hydrogen peroxide, would be a significant advancement. mdpi.com

Furthermore, carboxylic acid derivatives have been explored as components in food packaging materials to improve properties like oxygen barrier and thermal stability. researchgate.net The incorporation of this compound or its derivatives into polymers could lead to new materials with tailored properties.

Design of Next-Generation this compound Derivatives for Targeted Research Probes

The development of chemical probes is essential for understanding biological processes. These molecules are designed to interact with specific biological targets, such as proteins or enzymes, and can be used to study their function. Carboxylic acid derivatives are frequently used in the design of such probes. ub.eduljmu.ac.uk

For example, quinoline-4-carboxylic acid derivatives have been developed as potent ligands for the asialoglycoprotein receptor (ASGPR), which is highly expressed on liver cells. publichealthtoxicology.com This makes them promising candidates for targeted drug delivery to the liver. Similarly, by attaching appropriate pharmacophores or labeling groups to the this compound scaffold, it may be possible to create probes for a variety of biological targets. The oxane ring can act as a rigid scaffold, helping to orient the functional groups for optimal interaction with the target.

The synthesis of a library of this compound amides, for instance, could be a starting point for identifying new inhibitors of biological targets like nuclear factor-kappaB. nih.gov The modular nature of amide synthesis allows for the rapid generation of a diverse set of compounds for biological screening.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Look for the methoxy singlet at δ 3.2–3.4 ppm (6-methyl group) and carboxyl proton absence (due to exchange broadening). The oxane ring protons appear as multiplets between δ 1.8–2.5 ppm .
    • ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm, methoxy carbon at δ 50–55 ppm, and oxane ring carbons between δ 20–35 ppm .
  • FT-IR : Strong C=O stretch at 1680–1720 cm⁻¹ and C-O-C stretching (oxane ring) at 1100–1250 cm⁻¹ .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm. The molecular ion [M-H]⁻ should appear at m/z 172.1 .

How should researchers address discrepancies in biological activity data observed across studies of this compound derivatives?

Advanced Research Question
Discrepancies often arise from variations in:

  • Stereochemical Purity : Enantiomeric impurities (e.g., in methyl-substituted derivatives) can alter bioactivity. Validate stereochemistry via chiral HPLC or X-ray crystallography .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may affect enzyme inhibition results. Standardize protocols using reference compounds like ibuprofen (for COX inhibition assays) .
  • Solubility Factors : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .

What strategies can mitigate batch-to-batch variability in the synthesis of this compound, particularly regarding stereochemical consistency?

Advanced Research Question

  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress and intermediate stereochemistry .
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) to minimize side products. For example, a central composite design can reduce variability in methylation steps .
  • Crystallization Control : Use seed crystals to ensure consistent polymorph formation during purification .

What are the primary research applications of this compound in medicinal chemistry and material science?

Basic Research Question

  • Medicinal Chemistry :
    • Enzyme Inhibition : Serves as a scaffold for designing cyclooxygenase (COX) inhibitors. The carboxyl group chelates active-site metal ions, while the oxane ring enhances lipophilicity .
    • Prodrug Development : Ester derivatives improve membrane permeability in drug delivery systems .
  • Material Science :
    • Coordination Polymers : The carboxylate moiety binds metal ions (e.g., Zn²⁺) to form porous frameworks for gas storage .

What experimental design considerations are critical when evaluating the enzyme inhibition potential of this compound analogs?

Advanced Research Question

  • Negative Controls : Include assays without the compound to account for non-specific binding .
  • Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, COX-1 inhibition by this compound shows mixed inhibition kinetics .
  • Dose-Response Curves : Test at least five concentrations (0.1–100 μM) to calculate IC₅₀ values accurately. Validate with triplicate runs .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. The compound may cause skin irritation (Category 4 acute toxicity) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 μm) .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous organic waste .

How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions. For example, meta-substitution on the oxane ring is favored due to electron-withdrawing effects of the carboxyl group .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., COX-2) to guide analog design. Docking scores correlate with experimental IC₅₀ values (R² > 0.85) .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify feasible precursors (e.g., methyl oxane diols) for multi-step synthesis .

Notes

  • Sources : Data curated from PubChem, CAS Common Chemistry, and EPA DSSTox .
  • Methodological Focus : Answers emphasize reproducible protocols and data validation to align with academic research standards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.